molecular formula C26H19BO2 B1593163 (9,10-Diphenylanthracen-2-yl)boronic acid CAS No. 597553-98-5

(9,10-Diphenylanthracen-2-yl)boronic acid

Cat. No. B1593163
M. Wt: 374.2 g/mol
InChI Key: MVUDLJXJTYSUGF-UHFFFAOYSA-N
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Description

(9,10-Diphenylanthracen-2-yl)boronic acid, often referred to as DPABA, is an organic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative of anthracene, an aromatic hydrocarbon that is composed of three fused benzene rings. DPABA has been found to possess a variety of properties that make it useful for a variety of scientific and industrial applications. In

Scientific Research Applications

Boronic Acid Complexes for Therapeutic Applications Boronic acid complexes, such as those derived from (9,10-Diphenylanthracen-2-yl)boronic acid, have shown potential in Boron Neutron Capture Therapy (BNCT) for cancer treatment. The synthesis of boron complexes with various ligands, indicating their utility in therapeutic applications, has been explored, highlighting their potential in treating diseases like cancer through targeted therapy approaches A. González, J. Granell, Juan F. Pinlella, A. Alvarez-Larena, 1998.

Electroluminescent Materials for Organic LEDs Research into electroluminescent properties of materials based on 9,10-diphenylanthracene, including derivatives for blue organic light-emitting diodes (OLEDs), reveals the compound's significance in developing advanced display technologies. Novel molecules designed around this core structure have been synthesized, showing efficient blue emission, which is crucial for the display industry S. Lee, S. Park, Chanwoo Kim, Hyun Woo Lee, Ho Won Lee, Young Kwan Kim, S. Yoon, 2015.

Advanced Materials for Electrochromic Devices The compound's derivatives have been explored for their application in electrochromic devices. Research on novel electrochromic copolymers based on thiophene-anthracene derivatives, synthesized via electrochemical polymerization, demonstrates the potential of these materials in smart windows and displays. These copolymers exhibit significant changes in coloration and transparency in response to electrical stimuli, showing promise for futuristic applications Yi-jie Tao, Kai A. I. Zhang, Zhao-yang Zhang, Haifeng Cheng, 2016.

Biomedical Applications of Boronic Acid Polymers Boronic acid-containing polymers, derived from compounds like (9,10-Diphenylanthracen-2-yl)boronic acid, have found extensive use in biomedical fields. These polymers have been valuable in treatments related to HIV, obesity, diabetes, and cancer due to their unique reactivity and responsive nature. Their versatility enables their employment in various biomedical applications, indicating a promising area for further exploration and development J. Cambre, B. Sumerlin, 2011.

Sensing and Detection Applications The unique properties of boronic acid derivatives have been utilized in the development of sensors for detecting biologically important saccharides, enzyme inhibitors, and other chemical entities. This highlights the role of boronic acid compounds, including those derived from (9,10-Diphenylanthracen-2-yl)boronic acid, in chemical sensing and diagnostics, offering precise and selective detection mechanisms for various analytes Wen-qian Yang, Xingming Gao, B. Wang, 2003.

properties

IUPAC Name

(9,10-diphenylanthracen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BO2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUDLJXJTYSUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631121
Record name (9,10-Diphenylanthracen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9,10-Diphenylanthracen-2-yl)boronic acid

CAS RN

597553-98-5
Record name (9,10-Diphenylanthracen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Diphenylanthracene-2-boronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An amount of 4.68 g (11.4 mmol) of 2-bromo-9,10-diphenylanthracene was dissolved in dehydrated THF and cooled to −80° C. An amount of 7.9 ml (12 mmol) of a solution of n butyllithium in n hexane was added dropwise and, 40 minutes later, 3.33 g (22.8 mmol) of triethyl borate was further added. After two-hour reaction, a dilute hydrochloric acid solution was added and the mixture was allowed to stand for 12 hours. Then, the separated organic layer was recrystallized to obtain 3.07 g (8.2 mmol) of 9,10-diphenylanthracene-2-boronic acid. The yield was 72%.
Quantity
4.68 g
Type
reactant
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solution
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7.9 mL
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reactant
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3.33 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In an argon atmosphere, 50 mL of dehydrated THF were added to 3.5 g (8.6 mmol) of 2-bromo-9,10-diphenylanthracene, and the temperature of the mixture was cooled to −78° C. Then, 6.0 mL of n-butyllithium (in hexane, 1.6 mol/L) were dropped. After the mixture had been stirred at −78° C. for 1 hour, the temperature of the mixture was increased to 0° C. The temperature of the mixture was cooled to −78° C. again, and 2.9 mL (26 mmol) of trimethoxyborane were dropped. The mixture was stirred at −78° C. for 1 hour, and was then stirred at room temperature for 2 hours. 50 mL of 10-mass % hydrochloric were added, and the whole was stirred for 1 hour, followed by filtration. The resultant solid was washed with toluene to obtain 2.6 g of 9,10-diphenylanthracene-2-boronic acid (80% yield).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In an argon atmosphere, 50 mL of dehydrated THF were added to 3.5 g (8.6 mmol) of 2-bromo-9,10-diphenylanthracene, and the temperature of the mixture was cooled to −78° C. Then, 6.0 mL of n-butyllithium (in hexane, 1.6 mol/L) were dropped. After the mixture had been stirred at −78° C. for 1 hour, the temperature of the mixture was increased to 0° C. The temperature of the mixture was cooled to −78° C. again, and 2.9 mL (26 mmol) of trimethoxyborane were dropped. The mixture was stirred at −78° C. for 1 hour, and was then stirred at room temperature for 2 hours. 50 mL of 10-mass % hydrochloric acid were added, and the whole was stirred for 1 hour, followed by filtration. The resultant solid was washed with toluene to obtain 2.6 g of 9,10-diphenylanthracene-2-boronic acid (80% yield).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Quantity
3.5 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In an argon atmosphere, 100 mL of dehydrated THF were added to 10 g (20 mmol) of 2-bromo-9,10-di(2-naphtyl)anthracene, and the temperature of the mixture was cooled to −78° C. Then, 14 mL of n-butyllithium (in hexane, 1.6 mol/L) were dropped. After the mixture had been stirred at −78° C. for 1 hour, the temperature of the mixture was increased to 0° C. The temperature of the mixture was cooled to −78° C. again, and 6.6 mL (60 mmol) of trimethoxyborane were added. The mixture was stirred at −78° C. for 1 hour, and was then stirred at room temperature for 2 hours. 100 mL of 10-mass % hydrochloric were added, and the whole was stirred for 1 hour, followed by filtration. The resultant solid was washed with toluene to obtain 4.7 g of 9,10-diphenylanthracene-2-boronic acid (50% yield).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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